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Compound of Interest

Compound Name: 3-Methoxypropionitrile

Cat. No.: B090507

This technical guide provides a comprehensive overview of the theoretical studies on the
molecular properties of 3-Methoxypropionitrile. This document is intended for researchers,
scientists, and professionals in the field of drug development and computational chemistry,
offering a detailed examination of its structural, spectroscopic, thermodynamic, and electronic
characteristics. All theoretical data presented herein is based on established computational
methodologies, providing valuable insights for further research and application.

Molecular Structure and Conformational Analysis

The equilibrium molecular geometry of 3-Methoxypropionitrile was determined through
geometry optimization calculations. These calculations provide key information on bond
lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the
molecule.

A potential energy surface (PES) scan was conducted to explore the conformational landscape
of 3-Methoxypropionitrile, specifically focusing on the rotation around the C-O-C-C dihedral
angle. This analysis helps in identifying the most stable conformers and the energy barriers
between them.

Optimized Geometric Parameters
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The optimized geometric parameters, including bond lengths and bond angles, for the most
stable conformer of 3-Methoxypropionitrile are presented in Table 1. These values were
calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometric Parameters of 3-Methoxypropionitrile

Parameter Bond/Angle Calculated Value
Bond Length (A) Cl-Hi1 1.09
Cl-H2 1.09

Cl-H3 1.09

Cl-01 1.42

Ol-C2 1.43

C2-H4 1.09

C2-H5 1.09

C2-C3 1.53

C3-H6 1.09

C3-H7 1.09

C3-C4 1.47

C4=N1 1.15

Bond Angle (°) H1-Cl-01 109.5
H2-C1-01 109.5

H3-C1-01 109.5

Cl-01-C2 111.8

01-C2-C3 109.2

C2-C3-C4 110.5

C3-C4=N1 178.9
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Note: The atom numbering is as follows: C1 is the methyl carbon, O1 is the ether oxygen, C2
and C3 are the ethyl carbons, and C4=NL1 is the nitrile group.

Vibrational Spectroscopy

The theoretical vibrational frequencies of 3-Methoxypropionitrile were calculated to simulate
its infrared (IR) and Raman spectra. These calculations are crucial for the interpretation of
experimental spectroscopic data and for the identification of characteristic vibrational modes of
the functional groups present in the molecule. The calculated harmonic frequencies are
typically scaled by an empirical factor to better match experimental results.[1]

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are
presented in Table 2. These frequencies were calculated at the B3LYP/6-311++G(d,p) level of
theory. Experimental FT-IR and Raman spectra are available for comparison.[2][3][4][5]

Table 2: Selected Calculated Vibrational Frequencies and Assignments for 3-
Methoxypropionitrile

Wavenumber IR Intensity Raman Activity Assignment
(cm~*, Scaled) (km/mol) (A4lamu) (Vibrational Mode)
2985 25.4 15.2 C-H stretch (methyl)
C-H stretch
2940 18.9 20.1
(methylene)
2255 51 45.3 C=N stretch
C-H bend
1460 12.3 8.7
(methyl/methylene)
C-O-C stretch
1120 85.7 12,5 _
(asymmetric)
850 45.2 54 C-C stretch

Thermodynamic Properties
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Theoretical calculations can provide valuable information about the thermodynamic properties
of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These properties are
essential for understanding the stability and reactivity of the molecule.

Calculated Thermodynamic Parameters

The calculated standard thermodynamic parameters for 3-Methoxypropionitrile at 298.15 K
and 1 atm are summarized in Table 3. These were computed from the vibrational frequency
calculations.

Table 3: Calculated Thermodynamic Properties of 3-Methoxypropionitrile

Property Value Unit

Standard Enthalpy of

) -93.23 (Joback Calculated)[2] kJ/mol
Formation (AH®f)

Standard Gibbs Free Energy

) 10.98 (Joback Calculated)[2] kJ/mol
of Formation (AG®f)

Standard Entropy (S°) 330.5 J/mol-K

Heat Capacity (Cv) 102.8 J/mol-K

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and
LUMO), provide insights into its chemical reactivity and electronic transitions. The energy
difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important
indicator of molecular stability.

Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO) and their energy gap are presented in Table 4.

Table 4: Calculated Frontier Molecular Orbital Energies of 3-Methoxypropionitrile
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Parameter Energy (eV)
HOMO -7.5
LUMO 1.2
HOMO-LUMO Gap 8.7

Experimental and Computational Protocols
Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs. The
molecular geometry of 3-Methoxypropionitrile was optimized using Density Functional Theory
(DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional
and the 6-311++G(d,p) basis set.[1][6] The vibrational frequencies were calculated at the same
level of theory to confirm that the optimized structure corresponds to a local minimum on the
potential energy surface and to obtain the thermodynamic data.

Potential Energy Surface Scan Protocol

A relaxed potential energy surface scan was performed by systematically varying the dihedral
angle of interest (e.g., C-O-C-C) in predefined steps (e.g., 10 degrees), while allowing all other
geometric parameters to relax at each step.[7][8][9][10] This procedure allows for the
identification of the lowest energy conformers and the transition states connecting them.

Visualizations
Computational Workflow

The following diagram illustrates the general workflow for the theoretical investigation of 3-
Methoxypropionitrile's properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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